4-Nitrofluorene
Overview
Description
4-Nitrofluorene is an organic compound belonging to the class of nitro-polycyclic aromatic hydrocarbons. It is characterized by a fluorene backbone with a nitro group attached at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrofluorene can be synthesized through the nitration of fluorene. The process involves dissolving fluorene in warm glacial acetic acid and adding concentrated nitric acid gradually while maintaining the temperature between 50°C and 80°C. The reaction mixture is then cooled, and the product is collected and purified .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrofluorene undergoes various chemical reactions, including:
Photochemical Reactions: It undergoes photochemical degradation, which is influenced by the solvent and the orientation of the nitro group.
Substitution Reactions: The nitro group can be substituted under specific conditions to form different derivatives.
Common Reagents and Conditions:
Reduction: Zinc dust, calcium chloride, and alcohol.
Photochemical Reactions: Solvents like chloroform, dichloromethane, and dimethylformamide.
Substitution Reactions: Various nucleophiles and electrophiles depending on the desired product.
Major Products:
Reduction: 4-Aminofluorene.
Photochemical Reactions: Nitroso-substituted ketones and quinones.
Substitution Reactions: Various substituted fluorenes depending on the reactants used.
Scientific Research Applications
4-Nitrofluorene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Nitrofluorene involves its interaction with biological molecules. It acts as an electron acceptor, participating in redox reactions. The nitro group can undergo reduction to form reactive intermediates that interact with DNA, leading to genotoxic effects. These interactions are crucial in understanding its mutagenic and carcinogenic properties .
Comparison with Similar Compounds
- 2-Nitrofluorene
- 8-Nitrofluoranthene
- 3-Nitrofluoranthene
Comparison: 4-Nitrofluorene is unique due to its specific position of the nitro group, which influences its chemical reactivity and biological activity. Compared to 2-Nitrofluorene, it exhibits different photochemical behavior and genotoxicity. 8-Nitrofluoranthene and 3-Nitrofluoranthene, while similar in structure, have different degrees of mutagenicity and aromaticity, affecting their bioactivity .
Properties
IUPAC Name |
4-nitro-9H-fluorene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-14(16)12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYBQMPZHMAEGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C31)C(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178930 | |
Record name | Fluorene, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24237-68-1 | |
Record name | 4-Nitro-9H-fluorene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24237-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluorene, 4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluorene, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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